Methyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]-2-bromo-acetate
Description
Properties
IUPAC Name |
methyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]-2-bromoacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrF6O5P/c1-17-5(15)4(8)20(16,18-2-6(9,10)11)19-3-7(12,13)14/h4H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMHNTPNKYFALAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(P(=O)(OCC(F)(F)F)OCC(F)(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrF6O5P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00472329 | |
| Record name | Acetic acid, [bis(2,2,2-trifluoroethoxy)phosphinyl]bromo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00472329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
287481-44-1 | |
| Record name | Acetic acid, [bis(2,2,2-trifluoroethoxy)phosphinyl]bromo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00472329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]-2-bromo-acetate typically involves the reaction of methyl bromoacetate with bis(2,2,2-trifluoroethoxy)phosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphoryl chloride. The general reaction scheme is as follows:
Methyl bromoacetate+Bis(2,2,2-trifluoroethoxy)phosphoryl chloride→Methyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]-2-bromo-acetate
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Types of Reactions:
Substitution Reactions: The bromo group in this compound can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous solutions.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or ethers.
Hydrolysis Products: The corresponding carboxylic acid and methanol.
Scientific Research Applications
Methyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]-2-bromo-acetate has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound’s unique structure makes it useful in the design of novel materials with specific properties, such as fluorinated polymers.
Biological Studies: It can be used as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicinal Chemistry:
Mechanism of Action
The mechanism of action of Methyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]-2-bromo-acetate primarily involves its reactivity towards nucleophiles. The bromo group is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. The phosphoryl group can also participate in coordination chemistry, interacting with metal ions and other electrophiles. These interactions can modulate the activity of enzymes and other biological molecules.
Comparison with Similar Compounds
Structural Features
The table below summarizes key structural differences and similarities between the target compound and related analogs:
Key Observations:
- Phosphorus Substituents : The trifluoroethoxy groups in the target compound and its analogs enhance electron-withdrawing effects, stabilizing the phosphoryl group and improving reactivity in HWE reactions. Replacing oxygen with sulfur (e.g., benzylthio groups) increases steric bulk and alters electronic properties, influencing stereoselectivity .
- α-Position Bromine: The bromine in the target compound distinguishes it from non-brominated analogs like the Still–Gennari reagent. This substitution likely increases electrophilicity, facilitating nucleophilic displacement or elimination reactions.
- Ester Groups: Methyl vs. ethyl esters minimally affect reactivity but may influence solubility or volatility. Ethyl esters are noted for applications in life sciences research .
Reactivity and Stereoselectivity
- Still–Gennari Reagent : Produces predominantly (E)-α,β-unsaturated esters due to its electron-withdrawing trifluoroethoxy groups. The absence of bromine limits its utility in reactions requiring α-functionalization .
- Sulfur-Substituted Analogs : Methyl 2-[bis(benzylthio)phosphoryl]acetate exhibits reversed stereoselectivity compared to oxygenated analogs, yielding (Z)-alkenes under specific conditions. This highlights the role of phosphorus substituents in modulating reaction pathways .
- Target Compound: The α-bromine may act as a leaving group, enabling alkylation or cross-coupling reactions. Its reactivity in HWE reactions remains unexplored in the evidence but is hypothesized to differ from non-brominated analogs.
- Phosphoranylidene Analogs : Methyl 2-bromo-2-(triphenyl-λ⁵-phosphanylidene)acetate participates in Wittig-type reactions, generating alkenes via dehydrohalogenation. Its mechanism diverges from HWE reagents, emphasizing the impact of phosphorus bonding (P=C vs. P=O) .
Biological Activity
Methyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]-2-bromo-acetate (CAS Number: 287481-44-1) is a chemical compound with the molecular formula C7H8BrF6O5P. It features a unique structure that includes a bromoacetate group and a phosphoryl group substituted with two 2,2,2-trifluoroethoxy groups. This compound is notable for its potential applications in organic synthesis, material science, and biological studies.
The biological activity of this compound primarily arises from its reactivity towards nucleophiles due to the presence of the bromo group, which acts as a good leaving group in nucleophilic substitution reactions. Additionally, the phosphoryl group can interact with metal ions and other electrophiles, influencing enzyme activity and protein interactions. This mechanism is critical for its applications in biochemical assays and medicinal chemistry.
Applications in Research
-
Organic Synthesis :
- Used as a building block for synthesizing complex molecules, particularly in pharmaceuticals and agrochemicals.
- Serves as a reagent in various organic transformations.
-
Material Science :
- Its unique fluorinated structure allows for the design of novel materials with specific properties such as enhanced thermal stability and chemical resistance.
-
Biological Studies :
- Acts as a probe in biochemical assays to study enzyme activity and protein interactions.
- Potential use in drug development targeting specific biological pathways.
Study on Enzyme Inhibition
A study investigated the compound's effectiveness as an inhibitor for certain enzymes involved in metabolic pathways. The results indicated that this compound exhibited significant inhibition of enzyme activity compared to control groups. This suggests its potential as a lead compound in drug discovery aimed at modulating enzyme functions.
Toxicity Assessment
Toxicological evaluations revealed that while the compound shows promising biological activity, it also possesses certain toxicological risks associated with its chemical structure. In vitro studies demonstrated cytotoxic effects at higher concentrations, necessitating further investigation into its safety profile for potential therapeutic applications.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity | Applications |
|---|---|---|---|
| Methyl 2-bromoacetate | Lacks phosphoryl group | Moderate alkylating agent | Synthesis of pharmaceuticals |
| Bis(2,2,2-trifluoroethyl) phosphonate | Similar fluorinated structure | Varies based on substituents | Material science applications |
| Methyl 2-[bis(2,2,2-trifluoroethoxy)acetate] | No bromo group | Reduced reactivity | Organic synthesis |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Methyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]-2-bromo-acetate, and how do reaction conditions influence yield?
- The compound is synthesized via a two-step Garegg–Samuelsson reaction:
- Step 1 : Methyl 2-(dimethoxyphosphoryl)acetate reacts with iodine, triphenylphosphine, and imidazole to form methyl 2-{bis[(trimethylsilyl)oxy]phosphoryl}acetate.
- Step 2 : Sequential alcoholysis with 2,2,2-trifluoroethanol under mild conditions yields the final product .
- Critical factors :
- Temperature control (0–25°C) minimizes side reactions.
- Use of anhydrous solvents (e.g., toluene) ensures high yields (>90%).
- Catalytic bases like DBU enhance reaction efficiency .
Q. How does the bromine substituent influence the compound’s reactivity in Horner–Wadsworth–Emmons (HWE) reactions?
- The bromine atom acts as a leaving group , enabling nucleophilic substitution. This facilitates:
- Formation of α,β-unsaturated esters via deprotonation and elimination.
- Stereochemical control (Z/E selectivity) in HWE olefinations, dependent on solvent polarity and base strength .
- Mechanistic insight : The electron-withdrawing trifluoroethoxy groups stabilize the phosphoryl intermediate, enhancing reactivity toward aldehydes .
Advanced Research Questions
Q. How can the phosphoryl groups be modified to tailor stereoselectivity in HWE reactions?
- Methodology :
- Alcoholysis with alternative alcohols (e.g., isopropyl, benzylthio) replaces trifluoroethoxy groups, altering steric and electronic properties.
- Example: Reaction with isopropyl alcohol at 0°C produces methyl 2-[isopropoxy(2,2,2-trifluoroethoxy)phosphoryl]acetate (90% yield), which modifies Z-selectivity .
- Key tools :
- NMR (³¹P, ¹H) monitors substituent exchange.
- X-ray crystallography confirms structural changes .
Q. What strategies mitigate impurities like 2,5-bis(2,2,2-trifluoroethoxy)-N-alkylated byproducts during synthesis?
- Impurity sources :
- Residual trifluoroethanol or incomplete silylation in Step 1.
- Competitive alkylation of intermediates under basic conditions .
- Solutions :
- Chromatographic purification (e.g., flash silica gel chromatography) removes unreacted precursors.
- Low-temperature quenching (e.g., with aqueous NH₄Cl) halts side reactions.
- LC-MS and ¹⁹F NMR track impurity profiles .
Q. How is this compound applied in protein functionalization, and what are the bio-orthogonal challenges?
- Applications :
- Site-specific labeling of aldehyde-tagged proteins via HWE-mediated conjugation.
- Synthesis of fluorogenic probes for imaging studies .
- Challenges :
- Hydrolytic instability of the phosphoryl group in aqueous buffers.
- Optimizing reaction pH (6.5–7.5) to balance protein stability and reagent reactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
